molecular formula C8H7FN2 B1445510 6-Amino-3-fluoro-2-methylbenzonitrile CAS No. 1309377-56-7

6-Amino-3-fluoro-2-methylbenzonitrile

Cat. No. B1445510
M. Wt: 150.15 g/mol
InChI Key: LKRFBXOINDYCTA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds present, and any interesting structural features.



Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes. This could include its reactivity, the types of reactions it undergoes, and the products formed.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Chemical Properties

6-Amino-3-fluoro-2-methylbenzonitrile is a versatile compound used in various chemical syntheses. For instance, similar compounds have been synthesized for the development of new pesticides, demonstrating practical significance in this field (L. Min, 2006). Additionally, derivatives of aminobenzonitrile have shown utility in the field of corrosion inhibition, indicating their potential in protecting materials from chemical degradation (C. Verma, M. Quraishi, Ambrish Singh, 2015).

Radiopharmaceuticals and Imaging

Compounds similar to 6-Amino-3-fluoro-2-methylbenzonitrile have been explored in the field of nuclear medicine, particularly in the development of radiopharmaceuticals for PET imaging. For example, 6-18F-fluoro-l-DOPA, a compound synthesized using related chemical pathways, is widely used in neurological and oncological PET imaging (F. Wagner, J. Ermert, H. Coenen, 2009).

Organic Electronics and Photonics

The study of aminobenzonitriles, similar to 6-Amino-3-fluoro-2-methylbenzonitrile, has revealed interesting properties in the field of organic electronics and photonics. For instance, certain aminobenzonitriles exhibit dual fluorescence and intramolecular charge transfer, which are essential characteristics for applications in organic light-emitting diodes (OLEDs) and photovoltaics (K. Zachariasse, S. Druzhinin, Wilfried Bosch, R. Machinek, 2004).

Therapeutic Research

Although direct studies on the therapeutic applications of 6-Amino-3-fluoro-2-methylbenzonitrile were not found, similar compounds have been synthesized and studied for their potential antitumor activity. These studies indicate the broader potential of such compounds in medicinal chemistry (Xuechen Hao, Jiu-Fu Lu, Ye Chen, Yang Wang, Shi Ding, Ju Liu, 2017).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and any hazards associated with it.


Future Directions

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Please note that not all compounds will have information available on all these aspects, especially if they are novel or not widely studied. For a comprehensive analysis, you may need to consult multiple sources or perform experiments. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

6-amino-3-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRFBXOINDYCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-fluoro-2-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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